2-Acetylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-acetylbenzoic acid and its derivatives involves several key chemical reactions. The compound can be prepared from phthalic anhydride and malonic acid, leading to the formation of o-acetylbenzoic acid, which is then converted into various derivatives through reactions with different amines. This process demonstrates the versatility of 2-acetylbenzoic acid as a precursor for a range of chemical compounds (Huang Jin-guo, 2008).
Molecular Structure Analysis
The molecular structure of 2-acetylbenzoic acid showcases a single type of hydrogen bond within its phthalide form. Molecules of this compound donate and accept one hydrogen bond each, forming sets of puckered ribbons that run along a specific direction without crosslinking to each other. This unique arrangement highlights the compound's distinct molecular geometry and intermolecular interactions (A. Dobson & R. E. Gerkin, 1996).
Chemical Reactions and Properties
2-Acetylbenzoic acid participates in a variety of chemical reactions, contributing to the synthesis of biologically important compounds. For instance, it undergoes reactions to form 2-acetylbenzofurans, which have applications in the synthesis of compounds with significant biological activity. This versatility is a testament to the compound's reactivity and its role in organic synthesis (M. Metwally, B. F. Abdel-Wahab, & G. El‐Hiti, 2010).
Physical Properties Analysis
The physical properties of 2-acetylbenzoic acid, such as its crystalline structure and hydrogen bonding patterns, contribute to its behavior in various chemical contexts. Its structure facilitates the formation of hydrogen-bonded molecular ribbons, which influence the compound's solubility, melting point, and other physical characteristics relevant to its application in chemical synthesis.
Chemical Properties Analysis
The chemical properties of 2-acetylbenzoic acid are characterized by its reactivity with other compounds, leading to the formation of a diverse array of products. Its ability to act as a precursor for the synthesis of complex molecules showcases its importance in organic chemistry. The compound's reactivity is influenced by its molecular structure, including the presence of the acetyl group, which plays a crucial role in its chemical behavior and interactions with other molecules.
Scientific Research Applications
Application 1: Synthesis of Isobenzofuranone and Isoindolobenzoxazinone Derivatives
- Summary of the Application : 2-Acetylbenzoic acid is used in the synthesis of isobenzofuranone and isoindolobenzoxazinone derivatives . These compounds are widely found in numerous natural products and biologically active compounds . They exhibit significant biological activities and play very important roles in chemical biology and drug discovery .
- Results or Outcomes : The synthetic utility of this method was further demonstrated by the gram-scale preparation of the desired products and the facile transformations of the resulting products .
Application 2: Component of Hair Dyes
Application 3: Intermediate for Various Industries
Safety And Hazards
2-Acetylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation76. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and washing thoroughly after handling76.
Future Directions
A recent study reported the efficient one-pot access to diverse Isobenzofuranone and Isoindolobenzoxazinone derivatives using 2-acylbenzoic acids5. This suggests potential future directions in the synthesis of complex molecules using 2-Acetylbenzoic acid.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or consult with a chemist.
properties
IUPAC Name |
2-acetylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAWXRKTSATEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206404 | |
Record name | 2-Acetylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylbenzoic acid | |
CAS RN |
577-56-0 | |
Record name | 2-Acetylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 577-56-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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